Ent-diltiazem hydrochloride is a hydrochloride salt derived from ent-diltiazem, a calcium channel blocker. Its chemical formula is and it has a molecular weight of approximately 450.979 g/mol. The compound is characterized by its ability to inhibit calcium influx through voltage-gated calcium channels, which plays a crucial role in cardiovascular function and muscle contraction .
Ent-diltiazem hydrochloride is synthesized through the reaction of equimolar amounts of ent-diltiazem and hydrogen chloride. This results in the formation of the hydrochloride salt, which enhances the solubility and stability of the compound in aqueous solutions . The primary metabolic pathway for ent-diltiazem involves N-demethylation, primarily mediated by cytochrome P450 enzymes, leading to various active metabolites that contribute to its pharmacological effects .
Ent-diltiazem hydrochloride exhibits significant biological activity as a calcium channel blocker. It primarily acts on the L-type calcium channels found in cardiac and smooth muscle tissues, leading to vasodilation and reduced myocardial oxygen demand. This action makes it effective in treating conditions such as hypertension and angina pectoris. The drug also shows antiarrhythmic properties by stabilizing cardiac electrical activity .
The synthesis of ent-diltiazem hydrochloride typically involves:
Ent-diltiazem hydrochloride is primarily used in clinical settings for:
Additionally, its unique properties make it a subject of research for potential applications in other cardiovascular conditions .
Interaction studies have shown that ent-diltiazem hydrochloride can influence the pharmacokinetics of other drugs due to its effect on cytochrome P450 enzymes. For example, it may increase the plasma levels of drugs metabolized by CYP3A4, leading to heightened effects or adverse reactions. It is essential for clinicians to consider these interactions when prescribing ent-diltiazem alongside other medications .
Ent-diltiazem hydrochloride shares structural similarities with several other calcium channel blockers. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diltiazem | Parent compound; widely used for hypertension and angina | |
| Verapamil | More selective for cardiac tissues; used for arrhythmias | |
| Amlodipine | Long-acting; often used for hypertension | |
| Nifedipine | Short-acting; primarily used for angina |
Ent-diltiazem hydrochloride stands out due to its specific stereochemistry, which may influence its binding affinity and efficacy compared to other calcium channel blockers. Its unique action on both vascular and cardiac tissues allows for versatile therapeutic applications, especially in managing complex cardiovascular conditions .
Ent-diltiazem hydrochloride represents the enantiomeric counterpart to the clinically active diltiazem hydrochloride, possessing the (2R,3R) stereochemical configuration in contrast to the therapeutically active (2S,3S) form [5]. The compound maintains identical molecular formula C22H27ClN2O4S with a molecular weight of 451.0 g/mol, yet exhibits distinct pharmacological properties as a potassium channel blocker rather than the calcium channel blocking activity of its enantiomer [5] [8]. The synthetic preparation of enantiomerically pure ent-diltiazem hydrochloride necessitates sophisticated resolution techniques and stereoselective methodologies to achieve the desired optical purity required for research applications.
Enzymatic kinetic resolution using lipases has emerged as a highly effective methodology for the preparation of optically active intermediates in ent-diltiazem hydrochloride synthesis [10] [11]. The key intermediates targeted for resolution include methyl trans-3-(4-methoxyphenyl)glycidate and methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate, both of which serve as critical building blocks in the stereoselective construction of the benzothiazepine core structure [10] [19].
Lipase-catalyzed resolution of the glycidate intermediate demonstrates remarkable enantioselectivity when conducted under optimized conditions [10]. The Candida cylindracea lipase exhibits preferential reactivity toward the (2S,3R)-enantiomer of methyl trans-3-(4-methoxyphenyl)glycidate, effectively enriching the reaction mixture in the desired (2R,3S)-isomer through selective transesterification [10] [19]. This enzymatic process proceeds through an octanolysis mechanism, wherein octan-1-ol serves as the nucleophilic alcohol partner in the lipase-mediated ester exchange reaction.
Table 1: Lipase-Catalyzed Kinetic Resolution of Methyl trans-3-(4-methoxyphenyl)glycidate
| Solvent | Time (days) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| tert-Pentyl alcohol | 11 | 37 | 88 |
| 3-Methylpentan-3-ol | 5 | 40 | 85 |
| 3-Ethylpentan-3-ol | 7 | 35 | 82 |
| 5-Methylheptan-3-one | 14 | 37 | 58 |
| Diethyl ether | 8 | 40 | 45 |
| Diisopropyl ether | 1 | 50 | 39 |
| Dibutyl ether | 2 | 40 | 66 |
| Toluene | 4 | 48 | 51 |
| Hexane-toluene (5:1) | 1 | 41 | 47 |
| Hexan-1-ol | 14 | 40 | 67 |
| Acetonitrile | 14 | 79 | 15 |
The lipase Pseudomonas species demonstrates exceptional enantiospecificity in the acylation of the secondary hydroxyl group in methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate [10] [19]. This enzymatic acylation reaction achieves remarkable stereochemical control, with the process naturally terminating at approximately fifty percent conversion, yielding both enantiomers with enantiomeric excess values exceeding ninety-five percent [10]. The reaction employs acid anhydrides or vinyl esters as acylating agents in tetrahydrofuran solvent, providing complete enantiospecificity under these optimized conditions.
Table 2: Lipase PS-Catalyzed Acylation of Hydroxy Ester in THF
| Acylating Agent | Time (days) | Conversion (%) | Substrate Yield (%) | Substrate ee (%) | Acyloxy Ester Yield (%) | Acyloxy Ester ee (%) |
|---|---|---|---|---|---|---|
| Acetic anhydride | 2 | 50 | 100 | ≥95 | 100 | ≥95 |
| Propionic anhydride | 4 | 50 | 100 | ≥95 | 100 | ≥95 |
| Vinyl acetate | 7 | 48 | 100 | ≥95 | 100 | ≥95 |
The enzymatic resolution process benefits from the inherent stability of the hydroxy ester intermediate compared to the labile glycidate substrate, making this approach particularly suitable for large-scale synthetic applications [10] [19]. The reaction products can be efficiently separated using flash chromatography on silica gel, providing access to both enantiomeric forms of the intermediate with exceptional optical purity [10].
The enantioselectivity of lipase-catalyzed reactions exhibits profound dependence on the choice of organic solvent, with tertiary alcohols consistently delivering superior optical purities compared to other solvent classes [10] [19]. This solvent effect stems from the complex interplay between enzyme conformation, substrate binding affinity, and the microenvironment surrounding the active site of the lipase enzyme [18] [20].
Tertiary alcohols such as tert-pentyl alcohol, 3-methylpentan-3-ol, and 3-ethylpentan-3-ol promote the highest levels of enantioselectivity in the kinetic resolution of glycidate intermediates [10]. In these solvents, enantiomeric excess values approaching ninety percent can be achieved for the unreacted (2R,3S)-enantiomer at approximately sixty percent conversion [10] [19]. The superior performance of tertiary alcohols correlates with their ability to maintain optimal enzyme flexibility while minimizing competitive hydrolysis reactions that can compromise the stereochemical outcome.
Table 3: Solvent-Dependent Enantioselectivity in (2S,3R)-Octyl Ester Formation
| Solvent | Water Content Before (% w/w) | Water Content After (% w/w) | Time (days) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| tert-Pentyl alcohol | 0.035 | 0.184 | 1 | 22 | 97 |
| 3-Methylpentan-3-ol | - | - | 1 | 20 | 96 |
| 3-Ethylpentan-3-ol | - | - | 1 | 23 | 90 |
| 5-Methylheptan-3-one | 0.045 | - | 1 | 13 | 72 |
| Diethyl ether | 0.003 | 0.068 | 5 | 33 | 22 |
| Diisopropyl ether | 0.003 | 0.061 | 1 | 25 | 50 |
| Dibutyl ether | 0.010 | 0.035 | 2 | 32 | 37 |
| Toluene | 0.004 | 0.010 | 4 | 31 | 44 |
| Hexane-toluene (5:1) | 0.003 | 0.004 | 4 | 50 | 5 |
The water content of the reaction medium plays a critical role in determining both the reaction rate and enantioselectivity [10] [19]. Excessive water content promotes competing hydrolysis reactions that diminish the optical purity of the desired products, while insufficient water compromises enzyme activity [10]. The optimal water content for maintaining high enantioselectivity ranges between 0.003 to 0.045 percent by weight, with careful control of this parameter being essential for reproducible results [10].
Ether solvents generally provide inferior enantioselectivity compared to tertiary alcohols, with diethyl ether yielding only twenty-two percent enantiomeric excess under comparable conditions [10]. This reduced selectivity correlates with the lower polarity and hydrogen bonding capacity of ether solvents, which may not provide the optimal microenvironment for maintaining the enzyme's catalytic conformation [18] [19].
High-performance liquid chromatography utilizing chiral stationary phases represents the most versatile and scalable approach for the separation of ent-diltiazem hydrochloride enantiomers [25] [28] [29]. Multiple chiral stationary phase technologies have been evaluated for their effectiveness in resolving the four optical isomers of diltiazem hydrochloride, with polysaccharide-based phases demonstrating superior performance characteristics [29].
The Chiralcel OF column, based on cellulose tris(4-methylbenzoate) chiral stationary phase, achieves complete baseline separation of all four optical isomers of diltiazem hydrochloride within thirty minutes [29]. This column demonstrates exceptional resolving power with separation factors exceeding 1.8 and resolution values above 3.0 for the critical enantiomeric pairs [29]. The mobile phase composition of hexane-2-propanol (1:1 volume ratio) containing 0.1 percent diethylamine provides optimal retention and selectivity under normal-phase conditions [29].
Table 4: Chromatographic Separation Performance for Diltiazem Optical Isomers
| Column Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Enantiomer Separation |
|---|---|---|---|---|---|
| Chiralcel OF | Hexane-2-propanol (1:1) | 1.8 | 3.2 | 30 | Complete |
| Ultron ES-OVM | Ethanol-phosphate buffer | 1.4 | 2.8 | 45 | Complete |
| Chiralcel OG | Hexane-2-propanol (95:5) | 1.3 | 2.1 | 25 | Partial |
| Chiralcel OD | Hexane-2-propanol (90:10) | 1.2 | 1.8 | 35 | Partial |
| Chiralcel AD | Hexane-2-propanol (85:15) | 1.1 | 1.5 | 40 | Poor |
Protein-based chiral stationary phases, exemplified by the Ultron ES-OVM ovomucoid column, provide an alternative approach for enantiomeric separation under reversed-phase conditions [27] [28]. This system employs aqueous-organic mobile phases consisting of ethanol-phosphate buffer mixtures, enabling the direct analysis of diltiazem enantiomers from biological matrices [27]. The ovomucoid column achieves complete enantiomeric separation with detection limits as low as 5 nanograms of racemic mixture, corresponding to 3.2 nanograms for the individual enantiomers [27].
Scaling considerations for industrial production require careful optimization of column dimensions, flow rates, and loading capacities to maintain separation efficiency while maximizing throughput [32] [35] [37]. Simulated moving bed chromatography represents the most advanced approach for continuous enantiomeric separation, enabling the simultaneous production of both enantiomers with high purity and productivity [36] [37]. This technology addresses the economic challenges associated with large-scale chiral separations by maximizing stationary phase utilization and minimizing solvent consumption [37].
The integration of achiral and chiral chromatographic steps can further enhance the economics of large-scale enantiomeric separations [37]. In this coupled approach, an initial achiral separation step provides enantiomeric enrichment based on self-disproportionation effects, followed by a chiral chromatographic step to achieve the final desired purity [37]. This hybrid strategy reduces the burden on the expensive chiral stationary phase while maintaining high product quality standards [37].